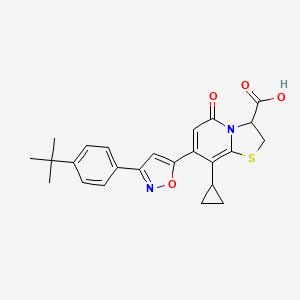

Mtb-IN-5

Description

Properties

Molecular Formula |

C24H24N2O4S |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

7-[3-(4-tert-butylphenyl)-1,2-oxazol-5-yl]-8-cyclopropyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C24H24N2O4S/c1-24(2,3)15-8-6-13(7-9-15)17-11-19(30-25-17)16-10-20(27)26-18(23(28)29)12-31-22(26)21(16)14-4-5-14/h6-11,14,18H,4-5,12H2,1-3H3,(H,28,29) |

InChI Key |

LHVKTOZEGWRTSX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=O)N4C(CSC4=C3C5CC5)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Targets in Mycobacterium tuberculosis: A Technical Guide

Disclaimer: As of November 2025, a thorough search of publicly available scientific literature and databases did not yield any specific information regarding a compound designated "Mtb-IN-5" or its molecular target. The following guide provides a comprehensive overview of established and emerging molecular targets in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, for researchers, scientists, and drug development professionals.

Introduction

The increasing prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis presents a formidable challenge to global health. This has intensified the search for novel therapeutic agents that act on previously unexploited molecular targets within the bacterium. A deep understanding of these targets and their associated pathways is critical for the rational design and development of new anti-tubercular drugs. This guide details key molecular targets in Mtb, the mechanisms of representative inhibitors, and the experimental protocols employed for their identification and validation.

Key Molecular Targets in Mycobacterium tuberculosis

The unique physiology and complex cell wall of Mtb offer a diverse landscape of potential drug targets. These can be broadly categorized into several key areas:

-

Cell Wall Biosynthesis: The intricate mycobacterial cell wall is essential for its survival and virulence, making the enzymes involved in its synthesis prime targets.

-

Energy Metabolism: The respiratory chain and ATP synthesis are critical for both replicating and non-replicating persistent Mtb.

-

DNA and RNA Synthesis: Enzymes essential for nucleic acid replication and transcription are validated targets for anti-bacterial agents.

-

Protein Synthesis: The bacterial ribosome and associated factors are classic targets for antibiotics.

-

Virulence Factors: Proteins and pathways that are essential for the bacterium's ability to infect and survive within the host represent a newer class of targets.

Quantitative Data on Representative Mtb Inhibitors

The following table summarizes the quantitative data for a selection of well-characterized inhibitors targeting various Mtb enzymes and pathways.

| Compound | Molecular Target | Target Class | Quantitative Data (IC50/MIC) | Reference |

| Isoniazid (prodrug) | InhA (Enoyl-ACP reductase) | Cell Wall Synthesis | MIC: 0.02-0.2 µg/mL | [1] |

| Rifampicin | RpoB (RNA polymerase β-subunit) | RNA Synthesis | MIC: 0.05-0.2 µg/mL | [2] |

| Bedaquiline | AtpE (ATP synthase, subunit c) | Energy Metabolism | MIC: 0.03-0.12 µg/mL | [3] |

| Clofazimine | NDH-2 (Type II NADH dehydrogenase) | Energy Metabolism | MIC: 0.12-1.0 µg/mL | [4] |

| Q203 (Telacebec) | QcrB (Cytochrome bc1 complex) | Energy Metabolism | MIC: 0.003-0.02 µg/mL | [5] |

| Delamanid (prodrug) | Ddn/Fgd1 (Coenzyme F420-dependent nitroreductase) | Mycolic Acid Synthesis | MIC: 0.006-0.024 µg/mL | [3] |

| Pretomanid (prodrug) | Ddn (Coenzyme F420-dependent nitroreductase) | Multiple | MIC: 0.015-0.25 µg/mL | [5] |

Experimental Protocols for Target Identification and Validation

The identification and validation of a new drug target in Mtb is a multi-step process involving a combination of genetic, biochemical, and microbiological techniques.

Target Identification via Genetic Methods

-

Whole-Genome Sequencing of Resistant Mutants: This is a primary method for identifying the molecular target of a novel compound.

-

Protocol:

-

Generate spontaneous resistant mutants of Mtb by plating a high density of bacteria on solid medium containing the inhibitor at a concentration several-fold higher than the Minimum Inhibitory Concentration (MIC).

-

Isolate genomic DNA from individual resistant colonies.

-

Perform whole-genome sequencing on the isolated DNA.

-

Compare the genome sequences of the resistant mutants to the wild-type parental strain to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are consistently present in the resistant isolates.

-

The gene(s) harboring these mutations are putative targets of the inhibitor.

-

-

-

Targeted Gene Knockdown/Overexpression: Modulating the expression level of a putative target gene can provide evidence for its role in inhibitor sensitivity.

-

Protocol:

-

Construct a conditional knockdown mutant of the target gene in Mtb using techniques such as CRISPR interference (CRISPRi) or antisense RNA.

-

Culture the mutant strain in the presence and absence of the inducer that controls the expression of the target gene.

-

Determine the MIC of the inhibitor under both conditions. A significant decrease in the MIC upon knockdown of the target gene suggests that it is indeed the target.

-

Conversely, overexpression of the target gene from a plasmid should lead to an increase in the MIC.

-

-

In Vitro Target Engagement and Inhibition Assays

-

Enzyme Inhibition Assays: Once a putative target is identified, the direct inhibitory effect of the compound on the purified enzyme needs to be demonstrated.

-

Protocol:

-

Clone, express, and purify the target enzyme.

-

Develop a functional assay to measure the activity of the purified enzyme. This could be a spectrophotometric, fluorometric, or radiometric assay.

-

Perform the enzyme assay in the presence of varying concentrations of the inhibitor to determine the half-maximal inhibitory concentration (IC50).

-

Conduct kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

-

-

Biophysical Binding Assays: These methods confirm direct physical interaction between the inhibitor and the target protein.

-

Protocol (Surface Plasmon Resonance - SPR):

-

Immobilize the purified target protein on a sensor chip.

-

Flow different concentrations of the inhibitor over the chip surface.

-

Measure the change in the refractive index at the surface, which is proportional to the binding of the inhibitor to the protein.

-

From the binding sensorgrams, calculate the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).

-

-

Visualizing a Key Targeted Pathway: The Mtb Respiratory Chain

The electron transport chain of Mycobacterium tuberculosis is a critical pathway for energy generation and a successful target for several new anti-tubercular drugs. The following diagram illustrates the key complexes and the sites of action of representative inhibitors.

Caption: The Mycobacterium tuberculosis electron transport chain and sites of inhibitor action.

This guide provides a foundational understanding of the principles and methodologies involved in the discovery and characterization of molecular targets for novel anti-tubercular agents. While the specific target of "this compound" remains elusive in the public domain, the strategies and targets outlined here represent the forefront of tuberculosis drug discovery research.

References

- 1. mtbphd.com [mtbphd.com]

- 2. Potent Inhibitors of Mycobacterium tuberculosis Growth Identified by Using in-Cell NMR-based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combinations of Respiratory Chain Inhibitors Have Enhanced Bactericidal Activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combinations of Respiratory Chain Inhibitors Have Enhanced Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Uncovering interactions between mycobacterial respiratory complexes to target drug-resistant Mycobacterium tuberculosis [frontiersin.org]

An In-depth Technical Guide on the Early-Stage Anti-Tubercular Candidate: Mtb-IN-5

This technical guide provides a comprehensive overview of the initial research and anti-tubercular properties of the novel compound Mtb-IN-5. The document is intended for researchers, scientists, and drug development professionals actively engaged in the field of tuberculosis therapeutics.

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery and development of new therapeutic agents.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb underscores the urgent need for novel drugs with unique mechanisms of action.[1][3] this compound is a novel synthetic small molecule identified through a high-throughput screening campaign against replicating M. tuberculosis H37Rv. This document summarizes the preliminary findings on its anti-tubercular activity, mechanism of action, and early-stage pharmacological properties.

Quantitative Data Summary

The initial quantitative assessment of this compound's biological activity is summarized below. These data provide a foundational understanding of the compound's potency and selectivity.

Table 1: In Vitro Anti-Tubercular Activity of this compound

| Parameter | M. tuberculosis H37Rv | MDR Clinical Isolate | XDR Clinical Isolate |

| MIC90 (µM) | 0.8 ± 0.2 | 1.2 ± 0.3 | 1.5 ± 0.4 |

| MBC (µM) | 3.2 ± 0.8 | 4.8 ± 1.1 | 6.0 ± 1.5 |

| MBC/MIC90 Ratio | 4 | 4 | 4 |

MIC90: Minimum Inhibitory Concentration required to inhibit 90% of bacterial growth. MBC: Minimum Bactericidal Concentration.

Table 2: Cytotoxicity and Selectivity Index

| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/MIC90) |

| Vero (Monkey Kidney) | > 100 | > 125 |

| HepG2 (Human Liver) | 85 ± 12 | 106 |

| A549 (Human Lung) | > 100 | > 125 |

CC50: 50% Cytotoxic Concentration.

Table 3: Intracellular Activity of this compound

| Host Cell | Intracellular MIC90 (µM) |

| THP-1 (Human Monocytic) | 2.5 ± 0.7 |

| Raw 264.7 (Murine Macrophage) | 3.1 ± 0.9 |

Experimental Protocols

Detailed methodologies for the key experiments conducted in the preliminary evaluation of this compound are provided below.

3.1. Determination of Minimum Inhibitory Concentration (MIC90)

The MIC90 of this compound against M. tuberculosis strains was determined using the microplate Alamar Blue assay (MABA).

-

Bacterial Strains and Culture: M. tuberculosis H37Rv, a multidrug-resistant (MDR) clinical isolate, and an extensively drug-resistant (XDR) clinical isolate were cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.

-

Assay Procedure:

-

The compound this compound was serially diluted in a 96-well microplate.

-

A mid-log phase culture of M. tuberculosis was diluted and added to each well to a final concentration of approximately 1 x 105 colony-forming units (CFU)/mL.

-

Plates were incubated at 37°C for 7 days.

-

Following incubation, Alamar Blue and Tween 80 were added to each well, and the plates were re-incubated for 24 hours.

-

The fluorescence was read at an excitation of 530 nm and an emission of 590 nm. The MIC90 was defined as the lowest drug concentration that resulted in a 90% reduction in fluorescence compared to the untreated control.

-

3.2. Cytotoxicity Assay (CC50)

The cytotoxicity of this compound was assessed against Vero, HepG2, and A549 cell lines using the MTT assay.

-

Cell Culture: All cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Assay Procedure:

-

Cells were seeded in 96-well plates and incubated for 24 hours to allow for attachment.

-

The cells were then treated with serial dilutions of this compound and incubated for another 48 hours.

-

MTT reagent was added to each well, and the plates were incubated for 4 hours to allow for formazan crystal formation.

-

The supernatant was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm. The CC50 was calculated as the compound concentration that inhibited cell growth by 50% compared to the DMSO-treated control.

-

3.3. Intracellular Activity Assay

The ability of this compound to inhibit the growth of M. tuberculosis within macrophages was evaluated.

-

Macrophage Infection: THP-1 and Raw 264.7 macrophages were seeded in 96-well plates and infected with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours.

-

Treatment: Extracellular bacteria were removed by washing with fresh medium containing amikacin. The infected cells were then treated with various concentrations of this compound.

-

Bacterial Load Determination: After 72 hours of incubation, the macrophages were lysed with 0.1% saponin. The lysate was serially diluted and plated on Middlebrook 7H11 agar plates.

-

CFU Counting: The plates were incubated at 37°C for 3-4 weeks, after which the bacterial colonies were counted to determine the CFU/mL. The intracellular MIC90 was determined as the concentration of this compound that reduced the intracellular bacterial load by 90% compared to the untreated control.

Visualizations: Workflows and Pathways

4.1. Experimental Workflow for Anti-Tubercular Drug Screening

Caption: Workflow for the initial screening and characterization of this compound.

4.2. Proposed Signaling Pathway Inhibition by this compound

Preliminary evidence suggests that this compound may interfere with the mycolic acid biosynthesis pathway, a critical component of the mycobacterial cell wall.

References

Mtb-IN-5 chemical structure and properties

An in-depth search for the chemical compound "Mtb-IN-5" did not yield a specific, recognized molecule with this designation. The abbreviation "Mtb" is widely used in scientific literature to refer to Mycobacterium tuberculosis, the bacterium that causes tuberculosis.[1][2] It is possible that "this compound" is an internal, non-public designation for a research compound, or an inhibitor of a Mycobacterium tuberculosis target, but it is not identifiable in the public domain through the conducted searches.

Consequently, it is not possible to provide a technical guide with the chemical structure, properties, quantitative data, and experimental protocols for a compound that cannot be specifically identified. The following sections outline the type of information that would be included in such a guide, drawing on general knowledge of drug discovery and tuberculosis research, to illustrate the structure of the requested report.

Chemical Structure and Properties

Once a specific chemical entity is identified, this section would provide:

-

Chemical Structure: A 2D representation of the molecule's structure.

-

Chemical Formula: The elemental composition of the molecule (e.g., C₂₀H₂₅N₅O₃).

-

Molecular Weight: The mass of one mole of the substance.

-

Physicochemical Properties: A table summarizing key properties such as:

-

Melting Point

-

Boiling Point

-

Solubility in various solvents

-

pKa

-

logP (lipophilicity)

-

A table summarizing these properties would be presented as follows:

| Property | Value |

| Molecular Formula | [Data not available] |

| Molecular Weight | [Data not available] |

| Melting Point | [Data not available] |

| Solubility | [Data not available] |

| pKa | [Data not available] |

| logP | [Data not available] |

Mechanism of Action and Signaling Pathways

This section would detail the biological activity of the compound. For a hypothetical inhibitor of Mycobacterium tuberculosis, this would involve:

-

Target Identification: The specific enzyme, protein, or pathway within M. tuberculosis that the compound inhibits.

-

Mechanism of Inhibition: Whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

-

Signaling Pathway Involvement: A description of the biochemical pathways affected by the compound's activity. For example, if the compound were to inhibit a specific kinase in M. tuberculosis, the downstream effects on bacterial growth, survival, or virulence would be described.

Research into M. tuberculosis has identified several key signaling pathways that are often targeted for drug development. These include pathways involved in cell wall synthesis, protein synthesis, and cellular metabolism.[3] For instance, the bacterium can be recognized by the host's immune cells through Toll-like receptors (TLRs), which triggers intracellular signaling cascades involving proteins like MyD88 and TRAF6, ultimately leading to an immune response.[4][5][6] A drug could potentially modulate these host-pathogen interactions.

A diagram of a hypothetical signaling pathway is shown below.

Quantitative Data

This section would present key quantitative metrics of the compound's activity and properties, typically derived from in vitro and in vivo studies.

-

In Vitro Efficacy:

-

Pharmacokinetic Properties:

-

Absorption: How the drug is absorbed into the body (e.g., oral bioavailability).

-

Distribution: Where the drug distributes within the body.

-

Metabolism: How the drug is chemically modified by the body.

-

Excretion: How the drug is eliminated from the body.

-

Half-life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.

-

The data would be summarized in tables for clarity:

Table 1: In Vitro Activity

| Assay Type | Target | IC50 / MIC (µM) |

|---|---|---|

| Enzymatic Assay | [Target Enzyme] | [Data not available] |

| Whole-cell Assay | M. tuberculosis H37Rv | [Data not available] |

Table 2: Pharmacokinetic Parameters (in mice)

| Parameter | Value |

|---|---|

| Bioavailability (%) | [Data not available] |

| Cmax (µg/mL) | [Data not available] |

| Tmax (h) | [Data not available] |

| Half-life (h) | [Data not available] |

Experimental Protocols

Detailed methodologies for key experiments would be provided to ensure reproducibility.

-

Enzyme Inhibition Assay:

-

Recombinant target enzyme is purified.

-

The enzyme is incubated with its substrate and varying concentrations of the inhibitor (this compound).

-

The rate of product formation is measured (e.g., by spectrophotometry or fluorescence).

-

IC50 values are calculated by fitting the data to a dose-response curve.

-

-

Whole-Cell Activity Assay (MIC Determination):

-

M. tuberculosis cultures are grown to mid-log phase.

-

The bacteria are diluted and aliquoted into microplates containing a serial dilution of the test compound.

-

Plates are incubated at 37°C.

-

Bacterial growth is assessed after a defined period (e.g., 7-14 days) by visual inspection or by using a growth indicator dye (e.g., resazurin).

-

The MIC is determined as the lowest concentration of the compound that inhibits visible growth.

-

An example of an experimental workflow is depicted below.

Without a specific chemical entity for "this compound," the information provided here is a template based on standard practices in medicinal chemistry and tuberculosis drug discovery. Should a specific chemical structure or identifier for "this compound" become available, a detailed and specific technical guide could be generated.

References

- 1. Tuberculosis - Wikipedia [en.wikipedia.org]

- 2. Tuberculosis [who.int]

- 3. EUCAST: Rationale Documents [eucast.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mitochondrial Ubiquitin Ligase MARCH5 Promotes TLR7 Signaling by Attenuating TANK Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Novel Anti-Tubercular Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of novel chemical entities against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Due to the absence of specific public data for a compound designated "Mtb-IN-5," this document will serve as a methodological template, outlining the requisite experimental protocols, data presentation standards, and conceptual frameworks for assessing the potential of any new anti-tubercular candidate.

Quantitative Analysis of In Vitro Activity

The initial assessment of a novel anti-tubercular compound involves quantifying its inhibitory effect on bacterial growth and its toxicity to mammalian cells. This is typically expressed through metrics such as the Minimum Inhibitory Concentration (MIC) and the 50% Cytotoxic Concentration (CC50).

Table 1: In Vitro Anti-Mycobacterial Activity of a Novel Inhibitor

| Mtb Strain | Resistance Profile | MIC50 (µg/mL) | MIC90 (µg/mL) |

| H37Rv | Drug-Susceptible | 0.25 | 0.5 |

| Clinical Isolate 1 | MDR | 0.5 | 1.0 |

| Clinical Isolate 2 | XDR | 1.0 | 2.0 |

MIC50 and MIC90 represent the minimum concentrations of the compound required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively.

Table 2: Cytotoxicity Profile of a Novel Inhibitor

| Cell Line | Description | CC50 (µg/mL) | Selectivity Index (SI = CC50/MIC90) |

| Vero | Monkey Kidney Epithelial Cells | >50 | >25 |

| A549 | Human Lung Carcinoma Cells | >50 | >25 |

The CC50 is the concentration of a compound that causes a 50% reduction in the viability of normal cells[1][2][3]. The Selectivity Index (SI) is a critical parameter that compares the cytotoxicity of a compound to its anti-mycobacterial activity; a higher SI value is desirable[1][3][4].

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and reliability of in vitro results.

Determination of Minimum Inhibitory Concentration (MIC)

The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for determining the MIC of compounds against Mtb.[5][6]

Materials:

-

Mycobacterium tuberculosis strains (e.g., H37Rv, clinical isolates)

-

Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase)

-

96-well microplates

-

Test compound (novel inhibitor)

-

Standard anti-TB drugs (e.g., isoniazid, rifampicin) as controls

-

Alamar Blue (Resazurin) solution

-

Incubator (37°C)

Procedure:

-

Bacterial Culture Preparation: Mtb strains are cultured in Middlebrook 7H9 broth to mid-log phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Compound Dilution: A serial dilution of the test compound is prepared in the 96-well plates.

-

Inoculation: The diluted Mtb suspension is added to each well containing the test compound. Control wells with no drug and with standard drugs are also included.

-

Incubation: The plates are sealed and incubated at 37°C for 7 days.

-

Addition of Alamar Blue: After the initial incubation, Alamar Blue solution is added to each well.

-

Second Incubation: The plates are re-incubated for 24-48 hours.

-

Result Interpretation: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Determination of Cytotoxicity (CC50)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

Materials:

-

Mammalian cell line (e.g., Vero, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound

-

MTT solution

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates and incubated overnight to allow for attachment.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

CC50 Calculation: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration at which there is a 50% reduction in cell viability.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening of novel anti-tubercular compounds.

Hypothetical Mechanism of Action: Mycolic Acid Synthesis Inhibition

Many effective anti-tubercular drugs target the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall. The following diagram illustrates a simplified pathway and a potential point of inhibition for a novel compound.

References

- 1. researchgate.net [researchgate.net]

- 2. cytotoxic concentration cc50: Topics by Science.gov [science.gov]

- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. labinsights.nl [labinsights.nl]

- 5. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Mtb-IN-5 Cytotoxicity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on a specific compound designated "Mtb-IN-5" is not available at the time of this writing. The following technical guide provides a framework and standardized methodologies for reporting preliminary cytotoxicity studies of novel anti-mycobacterial compounds, which can be adapted for this compound as data becomes available.

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel therapeutics. This compound is a novel investigational compound with a potential inhibitory effect on Mtb. Early-stage assessment of cytotoxicity is a critical step in the preclinical evaluation of any new drug candidate to determine its therapeutic window and potential for host cell toxicity. This document outlines the preliminary in vitro cytotoxicity profile of this compound and the methodologies used for its assessment.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound were evaluated against various cell lines to determine its specificity and potential for off-target toxicity. The half-maximal inhibitory concentration (IC50) values were determined and are summarized below.

| Cell Line | Cell Type | Assay Type | Incubation Time (hours) | IC50 (µM) | Positive Control (IC50, µM) |

| A549 | Human Lung Carcinoma | MTT | 48 | Data for this compound | Doxorubicin (e.g., 0.8 µM) |

| HepG2 | Human Liver Carcinoma | MTT | 48 | Data for this compound | Doxorubicin (e.g., 1.2 µM) |

| VERO | Monkey Kidney Epithelial | MTT | 48 | Data for this compound | Doxorubicin (e.g., 2.5 µM) |

| THP-1 | Human Monocytic | MTT | 48 | Data for this compound | Doxorubicin (e.g., 1.5 µM) |

Experimental Protocols

A detailed methodology for the key cytotoxicity experiment is provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

-

Cell lines (e.g., A549, HepG2, VERO, THP-1)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: A serial dilution of this compound is prepared in the complete medium. The culture medium is removed from the wells and 100 µL of the various concentrations of this compound are added. A vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin) are also included.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: After incubation, 10 µL of MTT reagent is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro cytotoxicity assessment of this compound.

Caption: Workflow for this compound cytotoxicity testing.

Hypothetical Signaling Pathway Modulation

Mycobacterium tuberculosis is known to modulate host cell signaling pathways such as the NF-κB and MAPK pathways to promote its survival.[3][4] A potential mechanism of action for an anti-tubercular compound could involve the inhibition of these pathways. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a potential target for this compound.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

- 1. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]

- 2. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging advances in identifying signal transmission molecules involved in the interaction between Mycobacterium tuberculosis and the host - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Mtb-IN-5: Unraveling its Effects on Non-Replicating Persistent Mycobacterium tuberculosis

A comprehensive review of the current, albeit limited, understanding of Mtb-IN-5 and its potential as a therapeutic agent against dormant tuberculosis.

For the attention of: Researchers, scientists, and drug development professionals.

Initial investigations into the public scientific literature and databases have revealed a notable scarcity of specific information regarding a compound explicitly designated as "this compound." This suggests that "this compound" may be an internal project name, a compound in the very early stages of development that is not yet widely published, or a potential misnomer.

This guide, therefore, aims to provide a foundational framework for understanding the critical aspects of evaluating a novel compound's effect on non-replicating persistent Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. While direct data for "this compound" is unavailable, this document will outline the necessary experimental approaches, data presentation standards, and conceptual models that are crucial for the comprehensive assessment of any new anti-tubercular agent targeting dormant bacteria.

The Challenge of Non-Replicating Persistent Mtb

A significant hurdle in tuberculosis therapy is the ability of Mtb to enter a dormant, non-replicating state.[1][2][3][4] These persistent bacteria exhibit phenotypic drug tolerance, rendering many conventional antibiotics ineffective, as these drugs primarily target processes active in replicating cells.[3] Eradicating this persistent population is essential for shortening treatment durations and preventing disease relapse. The development of compounds active against non-replicating Mtb is therefore a critical area of tuberculosis research.

Hypothetical Mechanism of Action and Signaling Pathways

Without specific data on this compound, we can propose a hypothetical signaling pathway and mechanism of action that a novel compound might exploit to target non-replicating Mtb. A plausible mechanism could involve the disruption of essential metabolic pathways that are active even in a dormant state, such as lipid metabolism or cellular respiration.

.dot

Caption: Hypothetical signaling pathway for this compound.

Essential Experimental Protocols for Evaluation

To rigorously assess the efficacy of a compound like this compound against non-replicating persistent Mtb, a series of well-defined experimental protocols are necessary.

In Vitro Models of Mtb Dormancy

Several in vitro models are used to induce a non-replicating state in Mtb that mimics the conditions within a host granuloma.

-

The Wayne Model: This model utilizes gradual oxygen depletion in a sealed culture to induce a non-replicating persistent state.[5][6]

-

Nutrient Starvation Model: Mtb is cultured in a nutrient-deprived medium, such as phosphate-buffered saline (PBS), to halt replication.[3][7]

-

Acidic pH Model: Exposure to a low pH environment can also induce a state of non-replication.[8]

.dot

Caption: Experimental workflow for testing this compound.

Measuring Bactericidal Activity

The primary endpoint for a compound targeting non-replicating Mtb is its ability to kill the bacteria.

-

Colony Forming Unit (CFU) Assay: This gold-standard method involves plating treated and untreated bacteria on solid media and counting the resulting colonies to determine the number of viable bacteria. A significant reduction in CFUs indicates bactericidal activity.[5]

-

ATP Measurement: Intracellular ATP levels correlate with bacterial viability. A decrease in ATP levels upon treatment can indicate a bactericidal effect.[7]

-

Resazurin Microtiter Assay (REMA): This colorimetric assay measures metabolic activity. A loss of signal indicates reduced viability.

Quantitative Data Presentation

To facilitate comparison and analysis, all quantitative data should be presented in a clear and structured tabular format.

| Parameter | This compound | Isoniazid (Control) | Rifampicin (Control) |

| MIC vs. Replicating Mtb (µM) | Data Needed | Known Value | Known Value |

| MBC vs. Non-Replicating Mtb (µM) - Wayne Model | Data Needed | Known Value | Known Value |

| MBC vs. Non-Replicating Mtb (µM) - Nutrient Starvation | Data Needed | Known Value | Known Value |

| Log10 CFU Reduction (at 10x MIC, 7 days) | Data Needed | Known Value | Known Value |

| % ATP Reduction (at 10x MIC, 48 hours) | Data Needed | Known Value | Known Value |

| Cytotoxicity (CC50 in mammalian cells, µM) | Data Needed | Known Value | Known Value |

| Selectivity Index (CC50 / MIC) | Data Needed | Known Value | Known Value |

Conclusion and Future Directions

While specific data on this compound is not currently available in the public domain, the framework provided in this guide outlines the essential methodologies and data requirements for its evaluation as a potential therapeutic against non-replicating persistent Mtb. Further research is critically needed to elucidate the precise mechanism of action, target, and efficacy of this and other novel compounds. The identification of new chemical entities with potent activity against dormant tuberculosis remains a paramount goal in the global effort to control and eradicate this devastating disease. The scientific community eagerly awaits the disclosure of data on promising new candidates like this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Target Identification in Anti-Tuberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of novel inhibitors of non-replicating Mycobacterium tuberculosis using a carbon starvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | One-Year Old Dormant, “Non-culturable” Mycobacterium tuberculosis Preserves Significantly Diverse Protein Profile [frontiersin.org]

- 5. Activity of drugs against dormant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. journals.asm.org [journals.asm.org]

The Novelty of TBAJ-876: A Next-Generation Inhibitor Targeting Mycobacterium tuberculosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), continues to be a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the urgent development of novel therapeutics with unique mechanisms of action. TBAJ-876, a diarylquinoline analogue of the FDA-approved anti-TB drug bedaquiline, has emerged as a promising clinical candidate. This technical guide provides a comprehensive overview of the novelty of TBAJ-876 as an Mtb inhibitor, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in its evaluation.

Introduction

The discovery of bedaquiline, the first new anti-TB drug in over four decades, marked a significant milestone in the fight against MDR-TB. Bedaquiline targets the F-ATP synthase, a crucial enzyme for energy production in Mtb.[1][2] However, concerns regarding its long half-life and potential for cardiotoxicity have spurred the development of second-generation diarylquinolines with improved pharmacological profiles.[3][4] TBAJ-876 is a leading candidate from this new generation, demonstrating enhanced potency and a potentially safer profile.[5] This guide delves into the scientific underpinnings of TBAJ-876's anti-tubercular activity.

Mechanism of Action: A Dual-Targeting Approach

TBAJ-876, like its predecessor bedaquiline, inhibits the Mtb F-ATP synthase, an enzyme essential for generating cellular energy in the form of ATP.[3][6] However, the novelty of its interaction lies in its confirmed dual-targeting mechanism, which contributes to its enhanced potency. TBAJ-876 binds to two distinct components of the F-ATP synthase enzyme:

-

The c-ring: Binding to the c-subunit of the F-ATP synthase stalls the rotation of the c-ring, a critical process for proton translocation and subsequent ATP synthesis.[6][7][8]

-

The ε-subunit: TBAJ-876 also interacts with the ε-subunit, which is believed to play a role in coupling the rotation of the c-ring to the catalytic activity of the enzyme.[3][6][7][8]

This dual inhibition is thought to be crucial for the potent bactericidal activity of TBAJ-876.[6] Interestingly, while bedaquiline exhibits some uncoupler activity (disrupting the proton gradient across the membrane), studies have shown that TBAJ-876 has a significantly weaker protonophore effect, suggesting that this uncoupling activity is not essential for the bactericidal effect of this drug class.[6][9][10]

Quantitative Data

The in vitro potency of TBAJ-876 has been extensively evaluated against various strains of M. tuberculosis and other mycobacteria. The following tables summarize key quantitative data, comparing TBAJ-876 with its parent compound, bedaquiline.

Table 1: In Vitro Activity against M. bovis BCG

| Compound | MIC90 (nM) | ATP Synthesis IC50 (nM) | Intrabacterial ATP Depletion IC50 (nM) |

| TBAJ-876 | <125 | 0.031 - 0.2 | 0.32 - 0.89 |

| Bedaquiline | 400 | 5.3 | 9.16 |

| Data sourced from[4][9][11] |

Table 2: In Vitro Activity against M. smegmatis

| Compound | MIC90 (nM) |

| TBAJ-876 | 6.3 |

| Bedaquiline | 100 |

| Data sourced from[9][10] |

Table 3: Activity against M. abscessus

| Compound | MIC (µM) |

| TBAJ-876 | 0.46 |

| Bedaquiline | 0.55 |

| Data sourced from[12] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the anti-tubercular activity of TBAJ-876.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism, is a standard measure of in vitro potency.

Protocol:

-

Compound Preparation: A stock solution of TBAJ-876 is prepared in a suitable solvent (e.g., DMSO) and serially diluted in 96-well microplates containing mycobacterial growth medium (e.g., Middlebrook 7H9).

-

Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv (or other strains) is diluted to a standardized cell density.

-

Inoculation: The diluted bacterial suspension is added to each well of the microplate containing the compound dilutions.

-

Incubation: The plates are incubated at 37°C for a defined period (typically 7-14 days for M. tuberculosis).

-

MIC Determination: The MIC is determined as the lowest concentration of TBAJ-876 that completely inhibits visible bacterial growth.

ATP Synthesis Inhibition Assay

This assay directly measures the effect of the inhibitor on the F-ATP synthase enzyme.

Protocol:

-

Preparation of Inverted Membrane Vesicles: Inverted membrane vesicles are prepared from mycobacterial cells (e.g., M. bovis BCG or M. smegmatis) to expose the ATP synthase active site.[11]

-

Assay Reaction: The vesicles are incubated with TBAJ-876 at various concentrations in a reaction buffer containing ADP and a phosphate source.

-

ATP Measurement: The amount of ATP produced is quantified using a luciferin-luciferase-based bioluminescence assay.

-

IC50 Calculation: The concentration of TBAJ-876 that inhibits 50% of the ATP synthase activity (IC50) is calculated from the dose-response curve.[11]

Intrabacterial ATP Depletion Assay

This whole-cell assay assesses the impact of the inhibitor on the overall energy status of the bacteria.

Protocol:

-

Bacterial Culture: A mid-log phase culture of mycobacteria is prepared.

-

Compound Treatment: The bacterial culture is treated with varying concentrations of TBAJ-876 for a specified duration.

-

ATP Extraction: The intracellular ATP is extracted from the bacterial cells.

-

ATP Quantification: The extracted ATP is quantified using a commercially available ATP determination kit.

-

IC50 Calculation: The IC50 for intrabacterial ATP depletion is determined from the dose-response curve.[4]

In Vivo Efficacy in a Murine Tuberculosis Model

Animal models are crucial for evaluating the in vivo efficacy of new drug candidates.

Protocol:

-

Infection: Mice (e.g., BALB/c) are infected with an aerosolized suspension of M. tuberculosis.

-

Drug Administration: After a pre-treatment period to allow for the establishment of infection, mice are treated with TBAJ-876, typically administered orally.[12]

-

Treatment Regimen: Treatment is administered for a defined period (e.g., daily for several weeks).

-

Efficacy Assessment: At the end of the treatment period, the bacterial load in the lungs and other organs is determined by plating serial dilutions of organ homogenates on selective agar and counting the colony-forming units (CFU).[12]

Synthesis

The chemical synthesis of TBAJ-876 has been a subject of process development to ensure scalability and cost-effectiveness for potential clinical and commercial manufacturing. Initial synthetic routes involved a multi-step process with challenges related to the use of cryogenic conditions and expensive catalysts.[13] More recent developments have focused on creating more efficient and scalable processes, including the use of continuous flow chemistry to overcome the limitations of batch processing.[14][15] These advancements are critical for the progression of TBAJ-876 through clinical trials and its potential future availability.

Conclusion

TBAJ-876 represents a significant advancement in the development of novel anti-tuberculosis agents. Its novelty lies in its potent, dual-targeting mechanism of action against the Mtb F-ATP synthase, which translates to superior in vitro and in vivo activity compared to its parent compound, bedaquiline. Furthermore, TBAJ-876 exhibits an improved pharmacological profile, with a lower potential for cardiotoxicity. The detailed experimental protocols and quantitative data presented in this guide underscore the robust preclinical evidence supporting the continued development of TBAJ-876 as a cornerstone of future TB treatment regimens, with the potential to be effective against both drug-sensitive and drug-resistant strains of M. tuberculosis.

References

- 1. Bedaquiline - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. TBAJ-876 Retains Bedaquiline's Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TBAJ-876 Retains Bedaquiline’s Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tballiance.org [tballiance.org]

- 6. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline | Semantic Scholar [semanticscholar.org]

- 9. TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug’s Uncoupler Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. TBAJ-876 | Medicines for All Institute [medicines4all.vcu.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Mtb-IN-5: In Vitro Evaluation Against Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery and development of novel therapeutics.[1][2] Mtb-IN-5 is a novel investigational compound with potential anti-tubercular activity. These application notes provide detailed protocols for the in vitro evaluation of this compound, covering the assessment of its direct inhibitory effect on Mtb, its efficacy against intracellular bacteria within host cells, and its cytotoxicity profile against mammalian cells. The following protocols are essential for the preclinical characterization of this compound and similar compounds in the drug development pipeline.

Data Presentation

The following tables summarize the in vitro activity of this compound against Mycobacterium tuberculosis H37Rv and its cytotoxicity against a mammalian cell line.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv

| Compound | MIC₅₀ (µM) | MIC₉₀ (µM) |

| This compound | 1.25 | 2.5 |

| Isoniazid | 0.5 | 1.0 |

| Rifampicin | 0.25 | 0.5 |

Table 2: Intracellular Activity and Cytotoxicity of this compound

| Compound | Intracellular EC₅₀ (µM) in MonoMac-6 cells | Cytotoxicity CC₅₀ (µM) in MonoMac-6 cells | Selectivity Index (SI = CC₅₀ / EC₅₀) |

| This compound | 2.5 | > 50 | > 20 |

| Isoniazid | 1.0 | > 100 | > 100 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol details the determination of the minimum concentration of this compound required to inhibit the growth of M. tuberculosis H37Rv.

Materials:

-

M. tuberculosis H37Rv

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

-

This compound

-

Isoniazid (positive control)

-

Alamar Blue reagent

-

Sterile 96-well microplates

-

DMSO (for compound dilution)

Procedure:

-

Preparation of Mtb Culture:

-

Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

-

Adjust the bacterial suspension to a McFarland standard of 0.5, which is approximately equivalent to 1.5 x 10⁸ CFU/mL.[3]

-

Dilute this suspension 1:100 in 7H9 broth to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound and control drugs in DMSO.

-

Perform serial two-fold dilutions of the compounds in 7H9 broth in a separate 96-well plate to achieve concentrations ranging from 0.1 to 100 µM.

-

-

Assay Setup:

-

Add 100 µL of the diluted Mtb suspension to each well of a sterile 96-well plate.

-

Transfer 100 µL of the serially diluted compounds to the corresponding wells containing the bacterial culture.

-

Include wells with Mtb and DMSO as a negative control (vehicle control) and wells with broth only as a sterility control.

-

-

Incubation:

-

Seal the plate with a gas-permeable membrane and incubate at 37°C for 5-7 days.

-

-

Reading the Results:

-

After incubation, add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates metabolic activity and bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

-

Intracellular M. tuberculosis Growth Inhibition Assay

This protocol assesses the ability of this compound to inhibit the growth of M. tuberculosis within infected macrophages.

Materials:

-

MonoMac-6 cells (human monocytic cell line)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

M. tuberculosis H37Rv expressing a fluorescent protein (e.g., GFP)

-

This compound

-

Isoniazid

-

Sterile 24-well plates

Procedure:

-

Cell Culture and Infection:

-

Culture MonoMac-6 cells in RPMI-1640 medium.

-

Seed 2 x 10⁵ cells per well in a 24-well plate and incubate for 24 hours to allow for adherence.[3]

-

Infect the adherent cells with GFP-expressing Mtb H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.[3]

-

Wash the cells three times with serum-free RPMI to remove extracellular bacteria.[3]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and control drugs in RPMI-1640 medium.

-

Add the diluted compounds to the infected cells at final concentrations ranging from 0.1 to 50 µM.

-

Include infected, untreated cells as a negative control.

-

-

Incubation:

-

Incubate the treated, infected cells for 3 days at 37°C in a 5% CO₂ atmosphere.

-

-

Assessing Intracellular Growth:

-

After incubation, wash the cells with PBS.

-

Lyse the cells with 0.1% Triton X-100 to release intracellular bacteria.

-

Determine the bacterial load by measuring the fluorescence of the GFP-expressing Mtb using a plate reader.

-

The half-maximal effective concentration (EC₅₀) is calculated by plotting the percentage of growth inhibition against the compound concentration.

-

Cytotoxicity Assay (MTT Assay)

This protocol evaluates the toxicity of this compound against a mammalian cell line to determine its therapeutic window.

Materials:

-

MonoMac-6 cells

-

RPMI-1640 medium with 10% FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Sterile 96-well plates

Procedure:

-

Cell Seeding:

-

Seed MonoMac-6 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.

-

Incubate for 24 hours at 37°C and 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the culture medium.

-

Add 100 µL of the diluted compound to the cells, resulting in final concentrations typically ranging from 1 to 100 µM.

-

Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Measure the absorbance at 570 nm using a microplate reader.[4]

-

The half-maximal cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.

-

Visualizations

Experimental Workflow

Caption: Workflow for in vitro evaluation of this compound.

Hypothetical Signaling Pathway for this compound Action

Caption: Hypothetical mechanism of action for this compound.

References

- 1. Tuberculosis - Wikipedia [en.wikipedia.org]

- 2. Tuberculosis [who.int]

- 3. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.eric.ed.gov [files.eric.ed.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. namsa.com [namsa.com]

Application Notes and Protocols for a Novel Anti-Tuberculosis Agent

Note: A comprehensive search for a specific compound designated "Mtb-IN-5" did not yield any publicly available data. The following application notes and protocols are provided as a generalized guide for a hypothetical novel anti-tuberculosis (anti-TB) small molecule inhibitor, hereafter referred to as "Novel Mtb Inhibitor." These guidelines are based on standard laboratory procedures for the preclinical evaluation of anti-TB agents and should be adapted based on the specific physicochemical properties of the compound .

Compound Information

These notes provide a framework for characterizing a novel inhibitor targeting Mycobacterium tuberculosis (Mtb).

Data Presentation: Physicochemical and Biological Properties

| Property | Description |

| Molecular Formula | To be determined. |

| Molecular Weight | To be determined. |

| Appearance | Typically a solid powder (e.g., white, off-white, crystalline). |

| Storage Conditions | Store as a solid at -20°C, protected from light and moisture. In solution, store at -80°C for long-term use. Avoid repeated freeze-thaw cycles. |

| Mechanism of Action (Hypothetical) | Inhibition of a key cellular process in Mtb, such as cell wall synthesis, protein synthesis, or DNA replication.[1][2] |

Solubility and Stock Solution Preparation

Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Data Presentation: Solubility Profile

| Solvent | Solubility (at 25°C) | Observations |

| DMSO | e.g., ≥ 50 mg/mL | Clear, colorless solution. |

| Ethanol | e.g., ≥ 25 mg/mL | Clear, colorless solution. |

| Water | e.g., Insoluble | Suspension forms. |

| Culture Medium (e.g., 7H9) | e.g., < 0.1 mg/mL | Precipitation observed at higher concentrations. |

Protocol: Preparation of a 10 mM Stock Solution in DMSO

-

Pre-weighing: Allow the vial of the Novel Mtb Inhibitor to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh a specific amount of the compound (e.g., 5 mg) in a sterile microcentrifuge tube.

-

Solvent Addition: Based on the molecular weight of the compound, calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for a compound with a molecular weight of 500 g/mol , 1 mL of DMSO would be added to 5 mg of the compound.

-

Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the microcentrifuge tube.

-

Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary to aid dissolution.

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C.

Experimental Protocols

The following are standard in vitro assays for the initial characterization of a novel anti-TB agent.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the inhibitor that prevents visible growth of M. tuberculosis.

Protocol: Broth Microdilution MIC Assay

-

Bacterial Culture: Grow M. tuberculosis H37Rv (ATCC 27294) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

-

Bacterial Suspension Preparation: Adjust the turbidity of the bacterial culture to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in 7H9 broth.

-

Compound Dilution: In a 96-well microplate, perform a serial two-fold dilution of the Novel Mtb Inhibitor stock solution in 7H9 broth to achieve a range of desired final concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

-

Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Seal the plate and incubate at 37°C for 7-14 days.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Mammalian Cell Cytotoxicity Assay

This assay assesses the toxicity of the inhibitor to a mammalian cell line to determine its therapeutic index.

Protocol: MTS Assay in Vero Cells

-

Cell Seeding: Seed Vero cells (or another suitable cell line like HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well in DMEM supplemented with 10% FBS and incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the Novel Mtb Inhibitor in the cell culture medium and add them to the wells containing the cells. Include a vehicle control (e.g., DMSO at the highest concentration used).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Intracellular Activity Assay

This assay evaluates the ability of the inhibitor to kill M. tuberculosis residing within infected macrophages.

Protocol: Macrophage Infection Model

-

Macrophage Seeding: Seed a human macrophage-like cell line (e.g., THP-1, differentiated with PMA) in a 96-well plate.

-

Infection: Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.

-

Removal of Extracellular Bacteria: Wash the cells with fresh medium containing a low concentration of amikacin (e.g., 200 µg/mL) for 2 hours to kill extracellular bacteria, followed by washing with PBS.

-

Compound Treatment: Add fresh culture medium containing serial dilutions of the Novel Mtb Inhibitor to the infected cells.

-

Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ atmosphere.

-

Cell Lysis and CFU Enumeration: Lyse the macrophages with 0.1% SDS and plate serial dilutions of the lysate on Middlebrook 7H11 agar plates.

-

CFU Counting: Incubate the agar plates at 37°C for 3-4 weeks and count the number of colonies to determine the intracellular bacterial load.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway targeted by an anti-TB agent and the workflows for the experimental protocols described above.

Caption: Hypothetical signaling pathway for Mtb cell wall synthesis.

Caption: Experimental workflows for in vitro characterization.

References

Application Notes and Protocols for Mtb-IN-5 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Mtb-IN-5" is not found in publicly available scientific literature. The following application note is a representative example based on common methodologies for high-throughput screening of inhibitors against Mycobacterium tuberculosis (Mtb). The data and specific protocols are illustrative.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, necessitating the discovery of novel therapeutics.[1][2] High-throughput screening (HTS) is a critical tool in the identification of new anti-tubercular agents. This document provides detailed protocols and application notes for a hypothetical novel Mtb inhibitor, This compound , designed for use in HTS campaigns. This compound is a potent and selective inhibitor of mycolic acid synthesis, a pathway essential for the integrity of the Mtb cell wall.[3]

Principle of the Assay

The primary assay described is a cell-based phenotypic screen utilizing a luminescent reporter strain of M. tuberculosis. This approach allows for the direct measurement of bacterial viability in a high-throughput format. A decrease in luminescence upon treatment with test compounds indicates potential anti-tubercular activity. Secondary assays are then employed to confirm the inhibitory effect and elucidate the mechanism of action of hit compounds.

Experimental Protocols

High-Throughput Primary Screening against M. tuberculosis

This protocol outlines the screening of a compound library to identify inhibitors of Mtb growth.

Materials:

-

M. tuberculosis H37Rv expressing a luciferase reporter gene

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

-

Compound library (e.g., Pathogen Box) dissolved in DMSO

-

Positive control (e.g., Rifampicin)

-

Negative control (DMSO)

-

384-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Prepare a culture of luminescent M. tuberculosis H37Rv to mid-log phase (OD600 of 0.4-0.6).

-

Dilute the bacterial culture in 7H9 broth to a final concentration that will yield a robust luminescent signal after the incubation period.

-

Using a liquid handler, dispense 40 µL of the bacterial suspension into each well of a 384-well plate.

-

Add 100 nL of test compounds, positive control, or negative control to the appropriate wells. The final concentration of test compounds is typically 10-20 µM.[4][5]

-

Seal the plates and incubate at 37°C for 72 hours.

-

After incubation, equilibrate the plates to room temperature.

-

Measure luminescence using a plate reader.

Data Analysis:

-

Calculate the Z-factor for each plate to assess assay quality. A Z-factor > 0.5 is considered excellent for HTS.[5]

-

Normalize the data to the controls on each plate.

-

Identify "hits" as compounds that cause a statistically significant reduction in luminescence (e.g., >3 standard deviations from the mean of the negative controls).[5]

Dose-Response and IC50 Determination

This protocol is for determining the potency of hit compounds.

Procedure:

-

Perform a serial dilution of the hit compounds (e.g., 10-point, 2-fold dilution series).

-

Repeat the primary screening protocol using the diluted compounds.

-

Plot the percentage of growth inhibition versus the compound concentration.

-

Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model.

Cytotoxicity Assay

This protocol assesses the toxicity of hit compounds against a mammalian cell line.

Materials:

-

Human cell line (e.g., A549, HepG2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Hit compounds

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

384-well plates

Procedure:

-

Seed the cells in 384-well plates and incubate overnight.

-

Treat the cells with a serial dilution of the hit compounds.

-

Incubate for 48-72 hours.

-

Measure cell viability using a luminescence-based assay.

-

Calculate the half-maximal cytotoxic concentration (CC50).

Data Presentation

Table 1: HTS Campaign Summary

| Parameter | Value |

| Total Compounds Screened | 200,000 |

| Screening Concentration | 10 µM |

| Average Z-Factor | 0.75 |

| Primary Hit Rate | 0.5% |

| Confirmed Hits | 223 |

Table 2: Profile of this compound

| Parameter | This compound | Rifampicin (Control) |

| IC50 (µM) against Mtb H37Rv | 0.5 | 0.02 |

| CC50 (µM) against A549 cells | >50 | >50 |

| Selectivity Index (CC50/IC50) | >100 | >2500 |

Mandatory Visualization

Signaling Pathway

Caption: Hypothetical mechanism of action of this compound.

Experimental Workflow

Caption: High-throughput screening workflow for Mtb inhibitors.

References

Mtb-IN-5: A Benzimidazole-Based MmpL3 Inhibitor for Genetic Studies of Mycobacterium tuberculosis

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), presents a significant global health challenge. This necessitates the discovery of novel therapeutic agents with new mechanisms of action. The mycobacterial membrane protein Large 3 (MmpL3) has been identified as an essential transporter for mycolic acid, a critical component of the unique and impermeable mycobacterial cell wall. Its essentiality for Mtb viability makes it a promising target for new anti-TB drugs.

Mtb-IN-5 is a representative benzimidazole-based inhibitor of MmpL3. This class of compounds has demonstrated potent bactericidal activity against both drug-sensitive and drug-resistant Mtb strains by disrupting the transport of trehalose monomycolate (TMM), a precursor for mycolic acid, across the inner membrane. This disruption leads to the inhibition of cell wall biosynthesis and subsequent bacterial death. Due to its specific mechanism of action and the ability to generate resistant mutants with mutations in the mmpL3 gene, this compound serves as a valuable chemical tool for genetic studies of Mtb, including target validation, resistance mechanism elucidation, and investigation of the mycolic acid transport pathway.

Mechanism of Action

MmpL3 functions as a transporter of TMM from the cytoplasm to the periplasm. In the periplasm, mycolic acids are transferred to their final acceptors, arabinogalactan and other TMM molecules, to form the mycomembrane, a key outer layer of the Mtb cell envelope. This compound and other benzimidazole inhibitors are believed to bind to a proton-translocation channel within the transmembrane domain of MmpL3, disrupting the proton motive force that drives the transport of TMM. This leads to an accumulation of TMM in the cytoplasm and a depletion of mycolic acids in the cell wall, ultimately compromising cell wall integrity and leading to cell death.

Figure 1. Mechanism of action of this compound. The inhibitor blocks the MmpL3 transporter, preventing the transport of trehalose monomycolate (TMM) and disrupting mycomembrane synthesis.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of representative benzimidazole-based MmpL3 inhibitors.

Table 1: In Vitro Activity of Benzimidazole MmpL3 Inhibitors against M. tuberculosis

| Compound | Mtb Strain | MIC (µM) | Cytotoxicity (IC50 in µM) | Cell Line | Reference |

| MSU-43085 | H37Rv | 0.12 | >100 | Macrophages | [1] |

| M. abscessus | 2.9 | [1] | |||

| M. avium complex | 23 | [1] | |||

| EJMCh4 | H37Rv | 0.02 | >60x MIC | LLC-PK1 | [2] |

| EJMCh6 | H37Rv | 0.03 | >512x MIC | LLC-PK1 | [2] |

Table 2: Physicochemical Properties of a Representative Benzimidazole MmpL3 Inhibitor (MSU-43085)

| Property | Value | Reference |

| Solubility (pH 7.4) | >50 to >300 µM | [1] |

| Solubility (pH 2.0) | >300 µM | [1] |

| Mouse Microsomal Stability | >95% remaining after 30 min | [1] |

Table 3: In Vivo Efficacy of a Representative Benzimidazole MmpL3 Inhibitor (MSU-43085) in a Mouse Model of Acute Mtb Infection

| Compound | Dose | Route | Efficacy | Reference |

| MSU-43085 | 100 mg/kg | Oral | Prevented Mtb growth | [1] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound against M. tuberculosis using the broth microdilution method.

Figure 2. Workflow for MIC determination.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile 96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare Mtb Inoculum:

-

Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

-

Dilute the culture to an OD600 of 0.05, which corresponds to approximately 1 x 10^7 CFU/mL. Further dilute this culture 1:100 to obtain a final inoculum of 1 x 10^5 CFU/mL.

-

-

Prepare this compound Dilutions:

-

In a sterile 96-well plate, add 100 µL of 7H9 broth to all wells except the first column.

-

Add 200 µL of the highest concentration of this compound to be tested to the first well of each row.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared Mtb inoculum to each well containing the this compound dilutions.

-

Include a positive control (Mtb inoculum without inhibitor) and a negative control (broth only).

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 7-14 days.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of Mtb.[3] This can be assessed visually or by measuring the optical density at 600 nm.

-

Protocol 2: Generation and Characterization of this compound Resistant Mutants

This protocol outlines the process for selecting spontaneous Mtb mutants resistant to this compound and identifying the genetic basis of resistance through whole-genome sequencing.

References

Application Notes and Protocols for Testing Mtb-IN-5 Efficacy in Macrophage Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for evaluating the efficacy of Mtb-IN-5, a novel anti-tuberculosis compound, using in vitro macrophage models. The following sections detail the experimental design, step-by-step protocols, data presentation, and visual workflows necessary to assess the intracellular activity of this compound.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is an intracellular pathogen that primarily resides and replicates within host macrophages.[1] Therefore, evaluating the efficacy of new anti-tubercular compounds in a physiologically relevant intracellular environment is a critical step in the drug discovery pipeline. Macrophage infection models provide a valuable platform to assess not only the direct antimicrobial activity of a compound against Mtb but also its ability to penetrate the host cell membrane and exert its effect in the intracellular milieu.[2][3] Furthermore, these models allow for the investigation of the compound's impact on the host immune response.[4][5]

This document outlines a series of protocols to systematically evaluate the efficacy of this compound using the human monocytic cell line, THP-1, a commonly used and well-characterized model for studying Mtb-macrophage interactions.[6][7][8]

Experimental Strategy Overview

The overall experimental strategy involves three key stages:

-

Cytotoxicity Assessment: To determine the non-toxic concentration range of this compound on the host macrophages. This is crucial to ensure that any observed reduction in intracellular Mtb viability is due to the compound's antimicrobial activity and not a consequence of host cell death.

-

Intracellular Efficacy Assessment: To measure the ability of this compound to inhibit or kill Mtb residing within macrophages. This is the primary measure of the compound's potential as an anti-tubercular agent.

-

Host Cell Response Modulation (Optional but Recommended): To investigate if this compound modulates the host immune response to Mtb infection, for instance, by altering the production of key cytokines like Tumor Necrosis Factor-alpha (TNF-α).[5]

A general workflow for these experiments is depicted in the diagram below.

Figure 1: Overall experimental workflow for evaluating this compound efficacy.

Detailed Experimental Protocols

Protocol 1: Culture and Differentiation of THP-1 Cells

This protocol describes the maintenance of THP-1 human monocytic cells and their differentiation into macrophage-like cells.

Materials:

-

THP-1 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-